molecular formula C12H13NS B025319 Thiazole, 2-(1-methylethyl)-4-phenyl- CAS No. 19968-51-5

Thiazole, 2-(1-methylethyl)-4-phenyl-

Cat. No. B025319
CAS RN: 19968-51-5
M. Wt: 203.31 g/mol
InChI Key: IIINACKGVRAZSE-UHFFFAOYSA-N
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Description

Thiazole, 2-(1-methylethyl)-4-phenyl- is a heterocyclic organic compound that contains a five-membered ring with a sulfur and a nitrogen atom. It has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of thiazole, 2-(1-methylethyl)-4-phenyl- is not fully understood, but it is believed to involve the interaction with specific biological targets such as enzymes, receptors, and ion channels. It may also act as a reactive intermediate in various metabolic processes, leading to the formation of reactive oxygen species and other toxic metabolites.
Biochemical and Physiological Effects:
Thiazole, 2-(1-methylethyl)-4-phenyl- has been reported to exhibit various biochemical and physiological effects, depending on the specific biological target and the concentration used. It has been shown to inhibit the growth of various bacterial and fungal strains, to induce apoptosis in cancer cells, to modulate the activity of certain enzymes and receptors, and to affect the metabolism of certain biomolecules such as lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

Thiazole, 2-(1-methylethyl)-4-phenyl- offers several advantages for lab experiments, including its availability, its synthetic versatility, and its potential for diverse biological activities. However, it also has some limitations, such as its potential toxicity, its low solubility in aqueous media, and its potential for non-specific interactions with biomolecules.

Future Directions

Thiazole, 2-(1-methylethyl)-4-phenyl- offers numerous opportunities for future research, including the development of more efficient and scalable synthesis methods, the identification of new biological targets and mechanisms of action, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in various fields such as material science and environmental chemistry. Additionally, the combination of thiazole, 2-(1-methylethyl)-4-phenyl- with other compounds or modalities may lead to the discovery of novel therapeutics or diagnostic tools.

Synthesis Methods

Thiazole, 2-(1-methylethyl)-4-phenyl- can be synthesized by various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base and a catalyst. The Gewald reaction involves the reaction of a ketone, a sulfide, and a cyanoacetic acid in the presence of a base. The Knorr reaction involves the cyclization of a 2-aminothiophenol with a β-diketone in the presence of an acid catalyst. These methods offer different advantages and disadvantages in terms of yield, purity, and scalability.

Scientific Research Applications

Thiazole, 2-(1-methylethyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery. It has been reported to exhibit various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been used as a ligand for metal complexes, as a fluorescent probe for sensing applications, and as a building block for the synthesis of functional materials.

properties

CAS RN

19968-51-5

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

IIINACKGVRAZSE-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CS1)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=NC(=CS1)C2=CC=CC=C2

synonyms

2-Isopropyl-4-phenylthiazole

Origin of Product

United States

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